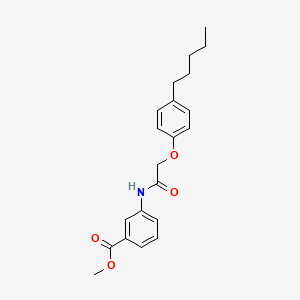

Mdh1-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C21H25NO4 |

|---|---|

Molecular Weight |

355.4 g/mol |

IUPAC Name |

methyl 3-[[2-(4-pentylphenoxy)acetyl]amino]benzoate |

InChI |

InChI=1S/C21H25NO4/c1-3-4-5-7-16-10-12-19(13-11-16)26-15-20(23)22-18-9-6-8-17(14-18)21(24)25-2/h6,8-14H,3-5,7,15H2,1-2H3,(H,22,23) |

InChI Key |

HDBDOZJTIIABKV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Mdh1-IN-1: A Technical Whitepaper on the Mechanism of Action in Cancer Metabolism

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Malate Dehydrogenase 1 (MDH1), the cytosolic isoform of malate dehydrogenase, has emerged as a critical enzyme in cancer metabolism. Its role extends beyond the classical malate-aspartate shuttle, directly supporting the high glycolytic rates characteristic of many tumors through NAD+ regeneration.[1][2][3] Elevated MDH1 expression is frequently observed in various malignancies and is often correlated with poor patient prognosis.[1][4] This has positioned MDH1 as a promising therapeutic target. Mdh1-IN-1 is a potent and specific small molecule inhibitor of MDH1. This document provides an in-depth technical guide on the mechanism of action of this compound, detailing its effects on cellular metabolic pathways, summarizing key quantitative data, and outlining relevant experimental protocols.

The Role of MDH1 in Cancer

MDH1 is a central node in cellular metabolism, primarily catalyzing the reversible oxidation of malate to oxaloacetate, using NAD+ as a cofactor. In cancer cells, which exhibit reprogrammed metabolism (the "Warburg effect"), MDH1's functions are particularly crucial:

-

NAD+ Regeneration for Glycolysis: Rapidly proliferating cancer cells have a high demand for glycolysis, which requires a continuous supply of cytosolic NAD+. MDH1, in concert with lactate dehydrogenase (LDH), plays a key role in regenerating NAD+ from NADH, thereby sustaining high glycolytic flux.

-

Malate-Aspartate Shuttle (MAS): MDH1 is the cytosolic component of the MAS, a primary mechanism for transporting NADH reducing equivalents from the cytosol into the mitochondria for ATP production via oxidative phosphorylation.

-

Biosynthetic Precursor Supply: The metabolic pathways involving MDH1 contribute to the pool of precursors required for the synthesis of nucleotides and amino acids, supporting cell growth and proliferation.

Given its amplified expression in tumors and its critical role in sustaining cancer cell proliferation, inhibiting MDH1 presents a targeted therapeutic strategy.

This compound: A Potent MDH1 Inhibitor

This compound (also known as Compound 5i) has been identified as a potent inhibitor of MDH1. Its inhibitory action forms the basis of its anti-cancer potential.

Quantitative Data: Inhibitor Potency

The biochemical potency of this compound and related compounds against MDH isoforms is critical for understanding their therapeutic window and specificity.

| Compound | Target(s) | IC50 | Reference |

| This compound | MDH1 | 6.79 µM | |

| This compound | MDH2 | > 40 µM | |

| MDH1-IN-2 | MDH1 | 2.27 µM | |

| MDH1-IN-2 | MDH2 | 27.47 µM | |

| MDH1/2-IN-1 | MDH1 | 1.07 nM | |

| MDH1/2-IN-1 | MDH2 | 1.06 nM | |

| BI-2536 | MDH1 | (Activity Impacted) |

IC50: Half-maximal inhibitory concentration.

In Vivo Efficacy of MDH Inhibition

While specific in vivo data for this compound is not extensively published in the reviewed literature, studies on other potent MDH inhibitors demonstrate the anti-tumor potential of this mechanism.

| Compound | Cancer Model | Administration | Result | Reference |

| MDH1/2-IN-1 | HCT116 Colon Cancer Xenograft | 20 mg/kg, i.p. daily for 14 days | 63.4% reduction in tumor growth | |

| Unnamed Oxazole Derivative | A549 Lung Cancer Xenograft | 40 mg/kg, p.o. daily for 25 days | 39.7% reduction in tumor weight |

Core Mechanism of Action

This compound exerts its anti-cancer effects by directly binding to and inhibiting the enzymatic activity of MDH1. This primary action triggers a cascade of downstream metabolic disruptions.

Direct Enzymatic Inhibition

This compound functions by blocking the active site of the MDH1 enzyme. This prevents the conversion of malate to oxaloacetate, thereby halting its catalytic cycle. The disruption of this reaction is the foundational mechanism leading to broader cellular consequences.

Disruption of Glycolysis and NAD+ Pool

By inhibiting MDH1, this compound cripples a key system for regenerating the cytosolic NAD+ required for the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) step in glycolysis. This leads to a redox imbalance (decreased NAD+/NADH ratio), slowing the glycolytic rate and reducing the cell's ability to produce ATP and biosynthetic precursors. This effectively "starves" the cancer cells of the energy needed for rapid proliferation.

Impairment of the Malate-Aspartate Shuttle

Inhibition of MDH1 disrupts the malate-aspartate shuttle, reducing the transfer of reducing equivalents into the mitochondria. This can lead to decreased mitochondrial respiration and ATP production, further contributing to cellular energy stress. The accumulation of metabolic intermediates can also trigger apoptotic pathways.

Key Experimental Protocols

The following section details the general methodologies used to characterize MDH1 inhibitors like this compound.

MDH1 Enzymatic Activity Assay (Spectrophotometric)

This assay quantifies the inhibitory effect of a compound on MDH1's enzymatic activity.

-

Principle: The activity of MDH1 is measured by monitoring the change in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+. In the presence of an inhibitor, the rate of this reaction decreases.

-

Protocol Outline:

-

Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, a defined concentration of the substrate oxaloacetate, and NADH.

-

Enzyme Addition: A known concentration of purified recombinant human MDH1 enzyme is added to the reaction mixture.

-

Inhibitor Incubation: For test wells, varying concentrations of this compound (dissolved in a suitable solvent like DMSO) are added. Control wells receive solvent only. The mixture is briefly incubated.

-

Kinetic Reading: The reaction is initiated, and the decrease in absorbance at 340 nm is measured over time using a spectrophotometer or plate reader.

-

Data Analysis: The initial reaction velocity (V₀) is calculated for each inhibitor concentration. The percent inhibition is determined relative to the control. The IC50 value is calculated by fitting the dose-response data to a suitable equation.

-

Cell Proliferation / Viability Assay

These assays determine the effect of MDH1 inhibition on the growth and survival of cancer cell lines.

-

Principle: Assays like the Sulforhodamine B (SRB) assay measure total cellular protein content as a proxy for cell number. A decrease in signal indicates reduced proliferation or increased cell death.

-

Protocol Outline:

-

Cell Seeding: Cancer cells (e.g., A549 lung cancer, HCT116 colon cancer) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Cell Fixation: The cells are fixed to the plate, typically using trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with SRB dye, which binds to basic amino acids in cellular proteins.

-

Signal Measurement: Unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is read on a plate reader (e.g., at 510 nm).

-

Data Analysis: The absorbance values are used to generate a dose-response curve and calculate the GI50 (concentration for 50% growth inhibition).

-

In Vivo Tumor Xenograft Model

This protocol assesses the anti-tumor efficacy of an MDH1 inhibitor in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor to determine its effect on tumor growth.

-

Protocol Outline:

-

Cell Implantation: A suspension of human cancer cells (e.g., A549) is subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude).

-

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Mice are randomized into vehicle control and treatment groups. The treatment group receives the MDH1 inhibitor (e.g., this compound) via a specified route (e.g., oral gavage (p.o.) or intraperitoneal injection (i.p.)) and schedule.

-

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). Body weight is monitored as an indicator of toxicity.

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., biomarker studies).

-

Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the average tumor volume/weight in the treated group to the vehicle control group.

-

Conclusion

This compound represents a targeted approach to disrupting the metabolic engine of cancer cells. Its mechanism of action is centered on the direct inhibition of MDH1, which leads to a cascade of events including the suppression of glycolysis, disruption of cellular redox balance, and impairment of mitochondrial energy production. The quantitative data for this compound and related compounds demonstrate potent inhibition of this critical metabolic node. The preclinical data from other MDH inhibitors further validate that targeting this enzyme is a viable strategy for suppressing tumor growth. Further investigation into the in vivo efficacy, safety profile, and potential combination therapies for this compound is warranted to advance its development as a novel anti-cancer therapeutic.

References

- 1. Panoramic view of MDH1: driving cancer progression and shaping the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cytosolic malate dehydrogenase activity helps support glycolysis in actively proliferating cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the Role of the Malate Dehydrogenases to Lung Tumor Cell Survival [jcancer.org]

The Convergent Roles of MDH1 in Tumor Metabolism and Glycolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cancer metabolism, cytosolic malate dehydrogenase 1 (MDH1) has emerged as a critical nexus, orchestrating the delicate balance between energy production and biosynthetic precursor availability. This NAD(H)-dependent enzyme, a key component of the malate-aspartate shuttle (MAS), is pivotal in maintaining intracellular redox homeostasis and supporting the high glycolytic rates characteristic of many tumors—a phenomenon known as the Warburg effect.[1][2] Upregulated expression of MDH1 is a frequent observation across a spectrum of malignancies and is often correlated with poor patient prognosis, underscoring its significance as a potential therapeutic target.[1][3][4] This technical guide provides an in-depth exploration of the multifaceted roles of MDH1 in tumor metabolism and glycolysis, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the quantitative aspects of MDH1's function, provide detailed experimental protocols for its study, and visualize the complex signaling pathways in which it is embedded.

Core Function of MDH1 in Cancer Metabolism

MDH1 catalyzes the reversible conversion of oxaloacetate to malate in the cytoplasm, a reaction coupled with the oxidation of NADH to NAD+. This seemingly simple reaction has profound implications for cancer cells.

NAD+ Regeneration and Support of Glycolysis

A primary function of MDH1 in cancer is the regeneration of cytosolic NAD+, an essential cofactor for the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) step in glycolysis. By replenishing the cytosolic NAD+ pool, MDH1 sustains the high rates of glucose breakdown necessary to fuel rapid cell proliferation, even under anaerobic or hypoxic conditions. This role is particularly crucial in cancer cells that exhibit a high reliance on glycolysis for ATP production and the generation of biosynthetic precursors. Depletion of MDH1 in cancer cells has been demonstrated to slow both proliferation rates and glucose uptake.

The Malate-Aspartate Shuttle and Mitochondrial Link

MDH1 is a central player in the malate-aspartate shuttle, a complex mechanism that transfers reducing equivalents (in the form of NADH) from the cytosol into the mitochondria for oxidative phosphorylation. This shuttle is critical for maintaining the cytosolic NAD+/NADH ratio and allows for the complete oxidation of glucose when mitochondrial function is intact. The activity of the malate-aspartate shuttle, and by extension MDH1, is vital for cellular energy balance.

Metabolic Reprogramming and Biosynthesis

Beyond its role in glycolysis and redox balance, MDH1 contributes to the metabolic plasticity of cancer cells. The malate produced by MDH1 can be utilized in several anabolic pathways. For instance, malate can be converted to pyruvate by malic enzyme, generating NADPH, which is essential for fatty acid synthesis and antioxidant defense.

Quantitative Data on MDH1 in Cancer

The following tables summarize key quantitative data related to MDH1's enzymatic activity, its impact on cancer cell metabolism, and the efficacy of its inhibitors.

Table 1: MDH1 Enzyme Kinetics in Cancer

| Cancer Type | Tissue/Cell Line | Parameter | Value | Reference |

| Breast Cancer | Malignant Tissue | Vmax (forward reaction) | ~4509.8 ± 88 mU/g | |

| Breast Cancer | Normal Tissue | Vmax (forward reaction) | ~2456 ± 46 mU/g | |

| Breast Cancer | Malignant Tissue | Km for Malate (reverse reaction) | 1.6 ± 0.2 mM | |

| Breast Cancer | Normal Tissue | Km for Malate (reverse reaction) | 3.13 ± 0.4 mM | |

| Breast Cancer | Malignant Tissue | Km for NAD+ (reverse reaction) | 0.93 ± 0.17 mM | |

| Breast Cancer | Normal Tissue | Km for NAD+ (reverse reaction) | 0.43 ± 0.06 mM | |

| Non-Small Cell Lung Carcinoma (NSCLC) | 8 tumor cell lines | MDH1 Activity vs. MDH2 Activity | ~4-fold higher |

Table 2: Impact of MDH1 Modulation on Cancer Cell Metabolism and Proliferation

| Cancer Cell Line | Modulation | Effect | Quantitative Change | Reference |

| Jurkat (T-cell leukemia) | MDH1 Knockout | Proliferation | Significantly reduced growth rate | |

| Jurkat (T-cell leukemia) | MDH1 Knockout | Glucose Consumption | Decreased | |

| A549 (Lung Carcinoma) | MDH1 Overexpression | Anchorage-Independent Growth | Increased | |

| Breast Cancer Cells (MCF10A.ζ.shLDHA, MCF12A.ζ.shLDHA) | LDHA Knockdown | Glucose Uptake | Reduced by ~60-70% | |

| Breast Cancer Cells (MCF10A.ζ.shLDHA, MCF12A.ζ.shLDHA) | LDHA Knockdown | Lactate Production | Reduced by ~60-70% | |

| Primary AT2 cells | MDH1/MDH2 Silencing | Glucose Uptake | Decreased | |

| Primary AT2 cells | MDH1/MDH2 Silencing | Proliferation in high glucose | Inhibited |

Table 3: IC50 Values of MDH1 Inhibitors in Cancer Cell Lines

| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |

| BI-2536 | A549 (Lung Adenocarcinoma) | Not specified, but shown to impede growth | |

| Compound 50 (dual MDH1/2 inhibitor) | A549 (Lung Carcinoma) | Not specified, but showed growth inhibition | |

| Compound 50 (dual MDH1/2 inhibitor) | H460 (Lung Carcinoma) | Not specified, but showed growth inhibition | |

| Various experimental compounds | Multiple cancer cell lines | Wide range of IC50 values reported in literature |

Signaling Pathways Involving MDH1

MDH1 activity and expression are tightly regulated by various signaling pathways and post-translational modifications, which in turn influence downstream cellular processes.

Upstream Regulation of MDH1

-

p53: Under glucose-deprived conditions, MDH1 can enhance the interaction between the tumor suppressor p53 and the promoters of its target genes.

-

CARM1 (PRMT4): The protein arginine methyltransferase CARM1 methylates MDH1 at arginine 248, leading to its inhibition by disrupting dimerization. In pancreatic cancer, CARM1 expression is often lower in tumors, leading to hypomethylation and activation of MDH1.

-

STAT3: The transcription factor STAT3 has been implicated in the transcriptional activation of the MDH1 gene.

-

Hypoxia: The hypoxic tumor microenvironment can lead to the activation of MDH1.

Downstream Effects of MDH1

-

Glycolysis: As detailed above, a primary downstream effect of MDH1 is the sustained high rate of glycolysis.

-

Autophagy: In pancreatic ductal adenocarcinoma (PDAC), MDH1 is required for the maintenance of ULK1, a key initiator of autophagy. MDH1 activity is also increased upon the induction of autophagy.

-

YAP1/Hippo Pathway: In PDAC, MDH1 is involved in a signaling axis with MPP7 and the transcriptional coactivator YAP1 to promote autophagy. MPP7 is required for the nuclear accumulation and transcriptional activity of YAP1, which in turn promotes autophagy.

-

Mitochondrial Function: Suppression of MDH1 can lead to mitochondrial dysfunction.

Caption: MDH1 Signaling Pathways in Cancer.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Spectrophotometric MDH1 Enzyme Activity Assay

This assay measures the enzymatic activity of MDH1 by monitoring the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes (1 mL)

-

Assay Buffer: 50 mM sodium phosphate buffer, pH 8.0

-

NADH solution: 10 mM in assay buffer (prepare fresh)

-

Oxaloacetate (OAA) solution: 20 mM in assay buffer (prepare fresh and keep on ice)

-

Cell or tissue lysate containing MDH1

Procedure:

-

Turn on the spectrophotometer and set the wavelength to 340 nm.

-

In a 1 mL cuvette, add 970 µL of assay buffer.

-

Blank the spectrophotometer with the assay buffer.

-

Add 10 µL of 10 mM NADH solution to the cuvette and mix. The initial absorbance should be around 0.6.

-

Add 10 µL of the cell or tissue lysate to the cuvette and mix.

-

Initiate the reaction by adding 10 µL of 20 mM OAA solution.

-

Immediately mix the contents of the cuvette thoroughly.

-

Monitor the decrease in absorbance at 340 nm for 1-5 minutes, recording readings at regular intervals (e.g., every 15 seconds).

-

Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve.

-

Enzyme activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Caption: MDH1 Enzyme Activity Assay Workflow.

¹³C Metabolic Flux Analysis (MFA)

¹³C-MFA is a powerful technique to quantify intracellular metabolic fluxes by tracing the metabolic fate of ¹³C-labeled substrates.

Materials:

-

Cell culture reagents

-

¹³C-labeled substrates (e.g., [U-¹³C₆]-glucose, [1,2-¹³C₂]-glucose)

-

Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system

-

Metabolic flux analysis software (e.g., INCA, Metran)

Procedure:

-

Cell Culture and Isotopic Labeling:

-

Culture cancer cells to the desired confluency.

-

Replace the standard culture medium with a medium containing the ¹³C-labeled substrate.

-

Incubate the cells for a sufficient duration to achieve isotopic steady state (typically 18-24 hours for mammalian cells).

-

-

Metabolite Extraction:

-

Quench metabolic activity rapidly (e.g., with cold methanol).

-

Extract intracellular metabolites using an appropriate solvent system (e.g., methanol/water/chloroform).

-

-

LC-MS/GC-MS Analysis:

-

Analyze the extracted metabolites to determine the mass isotopomer distributions of key metabolites (e.g., lactate, TCA cycle intermediates).

-

-

Flux Estimation:

-

Use a computational model of cellular metabolism and the measured mass isotopomer distributions to estimate intracellular metabolic fluxes. This involves fitting the experimental data to the model to determine the set of fluxes that best explains the observed labeling patterns.

-

Caption: ¹³C Metabolic Flux Analysis Workflow.

Cell Proliferation Assay (MTT/WST-1)

These colorimetric assays are used to assess cell viability and proliferation.

Materials:

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or SDS in HCl)

-

Microplate reader

Procedure (MTT Assay):

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with the experimental compounds or conditions.

-

After the desired incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate for an additional 2 hours at room temperature in the dark, with gentle shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

Procedure (WST-1 Assay):

-

Follow steps 1 and 2 of the MTT assay protocol.

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Shake the plate thoroughly for 1 minute.

-

Measure the absorbance between 420-480 nm.

Conclusion and Future Directions

MDH1 stands as a pivotal enzyme in the metabolic reprogramming of cancer cells, playing a crucial role in sustaining the high glycolytic rates necessary for tumor growth and survival. Its frequent upregulation in various cancers and association with poor prognosis highlight its potential as a valuable therapeutic target. The development of specific and potent MDH1 inhibitors represents a promising avenue for novel anticancer therapies. Future research should focus on further elucidating the complex regulatory networks that govern MDH1 expression and activity in different tumor contexts. A deeper understanding of the interplay between MDH1 and other metabolic and signaling pathways will be instrumental in designing effective combination therapies that exploit the metabolic vulnerabilities of cancer cells. The experimental approaches detailed in this guide provide a robust framework for advancing our knowledge of MDH1 and translating these findings into clinical applications.

References

- 1. Panoramic view of MDH1: driving cancer progression and shaping the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are MDH1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Panoramic view of MDH1: driving cancer progression and shaping the tumor immune microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Mdh1-IN-1: A Technical Guide to its Mechanism and Impact on the Citric Acid Cycle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mdh1-IN-1 is a potent and selective small-molecule inhibitor of cytosolic malate dehydrogenase 1 (MDH1), a critical enzyme in cellular metabolism. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action and its profound effects on the citric acid (TCA) cycle and associated metabolic pathways. Through the inhibition of MDH1, this compound disrupts the malate-aspartate shuttle, leading to significant alterations in the cellular redox state and the concentrations of key metabolic intermediates. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the affected pathways to serve as a valuable resource for researchers in metabolism, oncology, and drug discovery.

Introduction: The Role of MDH1 in Cellular Metabolism

Cytosolic malate dehydrogenase 1 (MDH1) is a central enzyme in cellular energy metabolism, catalyzing the reversible NAD+/NADH-dependent conversion of malate to oxaloacetate.[1] This reaction is a key component of the malate-aspartate shuttle, a crucial system for transporting reducing equivalents (in the form of NADH) from the cytoplasm into the mitochondria to fuel oxidative phosphorylation.[2] By regenerating cytosolic NAD+, MDH1 also plays a vital role in sustaining high rates of glycolysis, a metabolic hallmark of rapidly proliferating cells, including cancer cells.[1] Given its pivotal role, MDH1 has emerged as an attractive therapeutic target for diseases characterized by altered metabolism.

This compound: A Potent Inhibitor of MDH1

This compound has been identified as a potent inhibitor of human MDH1. In enzymatic assays, this compound exhibits significant inhibitory activity against MDH1.

| Compound | Target | IC50 | Reference |

| This compound (Compound 5i) | MDH1 | 6.79 μM | [3] |

| This compound (Compound 5i) | MDH2 | > 40 μM | [3] |

Table 1: In vitro inhibitory activity of this compound against human MDH1 and MDH2.

Effects of this compound on the Citric Acid Cycle

The inhibition of MDH1 by this compound has significant downstream consequences on the citric acid cycle. By blocking the conversion of malate to oxaloacetate in the cytoplasm, this compound disrupts the malate-aspartate shuttle, leading to an accumulation of cytosolic NADH and a depletion of cytosolic NAD+. This redox imbalance directly impacts the flow of metabolites into and out of the mitochondria, thereby affecting the TCA cycle.

While specific metabolomics data for this compound treatment is not yet publicly available, studies on MDH1 deficiency in human cells and patients provide valuable insights into the expected metabolic consequences of MDH1 inhibition. These studies have shown significant alterations in the levels of several key metabolites involved in or related to the citric acid cycle.

| Metabolite | Change upon MDH1 Deficiency (HEK293 cells) | Change upon MDH1 Deficiency (Patient Dried Blood Spots) | Putative Rationale |

| Fumarate | Decreased | Not Reported | Reduced efflux from the mitochondria due to malate-aspartate shuttle disruption. |

| Aspartate | Increased | Not Reported | Accumulation due to the inability to be converted to oxaloacetate in the cytoplasm via aspartate aminotransferase. |

| Glutamate | Not Reported | Increased | Potential alteration in glutamine metabolism to compensate for changes in the TCA cycle. |

| Glycerol-3-Phosphate | Increased | Increased | Upregulation of the glycerol-phosphate shuttle as a compensatory mechanism to regenerate cytosolic NAD+. |

Table 2: Alterations in TCA cycle and related metabolite levels upon MDH1 deficiency. This data is presented as a proxy for the effects of this compound.

Experimental Protocols

MDH1 Enzyme Activity Assay

The activity of MDH1 is typically measured using a spectrophotometric assay that monitors the oxidation of NADH to NAD+.

Principle: The enzymatic conversion of oxaloacetate to malate by MDH1 is coupled to the oxidation of NADH. The decrease in absorbance at 340 nm, which is specific to NADH, is monitored over time.

Materials:

-

MDH1 enzyme

-

Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)

-

Oxaloacetate (OAA) solution

-

NADH solution

-

This compound (or other inhibitors)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing assay buffer, NADH, and the MDH1 enzyme.

-

Incubate the mixture at a constant temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding a solution of oxaloacetate.

-

Immediately monitor the decrease in absorbance at 340 nm for a set period (e.g., 5 minutes).

-

The rate of the reaction is calculated from the linear portion of the absorbance curve.

-

For inhibitor studies, pre-incubate the enzyme with this compound for a defined period before adding oxaloacetate.

Cellular Metabolomics Analysis

To determine the effect of this compound on the cellular metabolome, including TCA cycle intermediates, a mass spectrometry-based metabolomics approach can be employed.

Procedure:

-

Cell Culture and Treatment: Culture cells (e.g., a cancer cell line) to a desired confluency and treat with this compound or vehicle control for a specified time.

-

Metabolite Extraction: Quench metabolic activity rapidly (e.g., with cold methanol) and extract metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water).

-

LC-MS/MS Analysis: Separate and detect metabolites using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Process the raw data to identify and quantify metabolites. Compare the levels of TCA cycle intermediates and other related metabolites between this compound treated and control samples.

Signaling Pathways and Logical Relationships

The inhibition of MDH1 by this compound perturbs cellular metabolism, which in turn can impact various signaling pathways.

The Malate-Aspartate Shuttle and its Link to the Citric Acid Cycle

This compound directly targets MDH1, a key enzyme in the malate-aspartate shuttle. This diagram illustrates the shuttle's mechanism and the point of inhibition by this compound.

Caption: The Malate-Aspartate Shuttle and the inhibitory action of this compound on MDH1.

Potential Impact on HIF-1α Signaling

Inhibition of MDH has been linked to the suppression of hypoxia-inducible factor-1α (HIF-1α) accumulation. HIF-1α is a key transcription factor that allows cells to adapt to low oxygen conditions (hypoxia), often found in the tumor microenvironment. By inhibiting mitochondrial respiration, which is fueled by the malate-aspartate shuttle, MDH inhibitors may reduce oxygen consumption and thereby decrease the hypoxic stimulus for HIF-1α stabilization.

Caption: Proposed mechanism for the effect of this compound on HIF-1α signaling.

Conclusion

This compound is a valuable chemical probe for studying the role of MDH1 in cellular metabolism and disease. Its ability to potently and selectively inhibit MDH1 provides a powerful tool to dissect the intricate connections between the malate-aspartate shuttle, the citric acid cycle, and downstream signaling pathways. The metabolic consequences of MDH1 inhibition, including the accumulation of specific intermediates and the disruption of cellular redox balance, highlight the therapeutic potential of targeting this enzyme in cancer and other metabolic disorders. Further research, including detailed metabolomics and signaling studies with this compound, will be crucial to fully elucidate its mechanism of action and to guide its potential clinical development.

References

- 1. What are MDH1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. MDH1-mediated malate-aspartate NADH shuttle maintains the activity levels of fetal liver hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Novel MDH1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malate Dehydrogenase 1 (MDH1), a key cytosolic enzyme in the malate-aspartate shuttle, has emerged as a compelling target for therapeutic intervention, particularly in oncology. Its role in cellular metabolism, specifically in regenerating cytosolic NAD+ and supporting the metabolic reprogramming observed in cancer cells, underscores its importance in tumor growth and survival. This technical guide provides an in-depth overview of the discovery and synthesis of novel MDH1 inhibitors, detailing experimental protocols, summarizing key quantitative data, and illustrating the intricate signaling pathways and discovery workflows.

Introduction: The Rationale for Targeting MDH1

MDH1 catalyzes the reversible oxidation of L-malate to oxaloacetate, utilizing the NAD+/NADH cofactor system. This seemingly simple reaction is pivotal for several cellular processes:

-

Malate-Aspartate Shuttle: MDH1 is a critical component of the malate-aspartate shuttle, which transports reducing equivalents (in the form of NADH) from the cytosol into the mitochondria for ATP production via oxidative phosphorylation.[1]

-

NAD+ Regeneration: By converting NADH to NAD+, MDH1 ensures a continuous supply of NAD+ for glycolysis, a pathway that is often upregulated in cancer cells (the Warburg effect).[2]

-

Metabolic Reprogramming in Cancer: Cancer cells exhibit altered metabolic states to meet the high energy demands of rapid proliferation.[2] MDH1 activity is frequently upregulated in various cancers, including lung, breast, and pancreatic cancer, making it an attractive therapeutic target.[1][2]

Inhibition of MDH1 disrupts these processes, leading to a metabolic imbalance that can selectively impede the growth of cancer cells and induce apoptosis. This has spurred significant interest in the discovery and development of novel and selective MDH1 inhibitors.

Signaling Pathways Involving MDH1

MDH1 is integrated into key cellular signaling networks that regulate cell fate and metabolism. Understanding these pathways is crucial for elucidating the mechanism of action of MDH1 inhibitors.

MDH1 and the p53 Tumor Suppressor Pathway

Under conditions of metabolic stress, such as glucose deprivation, MDH1 can translocate to the nucleus and physically interact with the tumor suppressor protein p53. This interaction stabilizes p53 and enhances its transcriptional activity, leading to the expression of genes involved in cell cycle arrest and apoptosis. This suggests that MDH1 acts as a metabolic checkpoint that links cellular energy status to p53-mediated tumor suppression.

MDH1 and the HIF-1α Pathway in Hypoxia

Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that enables cells to adapt to low oxygen conditions, a common feature of the tumor microenvironment. Inhibition of MDH1 and its mitochondrial counterpart, MDH2, has been shown to suppress the accumulation of HIF-1α. This, in turn, downregulates the expression of HIF-1α target genes that are crucial for angiogenesis and glucose metabolism, such as GLUT1 and pyruvate dehydrogenase kinase 1 (PDK1).

References

The Impact of Mdh1-IN-1 on the NAD+/NADH Ratio in Cancer Cells: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the critical role of the cytosolic malate dehydrogenase (MDH1) inhibitor, Mdh1-IN-1, in modulating the NAD+/NADH ratio within cancer cells, a key factor in cellular metabolism and tumor proliferation. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering a consolidated view of the compound's mechanism, its effects on cancer cell metabolism, and detailed experimental protocols for further investigation.

Introduction: The Role of MDH1 in Cancer Metabolism

Cytosolic malate dehydrogenase 1 (MDH1) is a pivotal enzyme in cellular metabolism, primarily known for its role in the malate-aspartate shuttle. This shuttle is essential for transferring reducing equivalents (in the form of NADH) from the cytosol into the mitochondria, thereby regenerating cytosolic NAD+.[1] In rapidly proliferating cancer cells, which exhibit a high rate of glycolysis (the Warburg effect), a constant supply of NAD+ is crucial to maintain metabolic flux and support cell growth.[2][3] MDH1, in conjunction with lactate dehydrogenase (LDH), plays a significant role in replenishing the cytosolic NAD+ pool, making it a compelling target for anticancer therapies.[2][4] Upregulation of MDH1 has been observed in various cancers, and its high expression often correlates with poor patient prognosis.

This compound is a chemical probe that functions as a direct inhibitor of MDH1. By binding to the enzyme, this compound blocks the conversion of malate to oxaloacetate, a reaction that is coupled with the reduction of NAD+ to NADH. This inhibition is expected to disrupt the malate-aspartate shuttle, leading to a decrease in the regeneration of cytosolic NAD+ and consequently, a lower NAD+/NADH ratio.

This compound: Mechanism of Action and Impact on Cellular Redox State

This compound directly targets the enzymatic activity of MDH1. The primary mechanism of action involves the blockade of the reversible conversion of malate to oxaloacetate. This disruption has significant downstream consequences for the cancer cell's metabolic and redox state.

The inhibition of MDH1 by this compound is anticipated to lead to:

-

Reduced Cytosolic NAD+ Regeneration: By halting the MDH1-catalyzed oxidation of malate, the primary source of cytosolic NAD+ regeneration through the malate-aspartate shuttle is impeded.

-

Decreased NAD+/NADH Ratio: The reduction in NAD+ regeneration, while NADH-producing pathways like glycolysis continue, is expected to cause a significant decrease in the cytosolic NAD+/NADH ratio. This shift in the redox balance can inhibit NAD+-dependent enzymes and slow down metabolic pathways crucial for cancer cell survival.

-

Impaired Glycolysis: Glycolysis is highly dependent on a continuous supply of NAD+ for the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) step. A lower NAD+/NADH ratio can create a bottleneck in the glycolytic pathway, reducing the cell's ability to produce ATP and biosynthetic precursors.

-

Inhibition of Cell Proliferation: The metabolic disruptions caused by this compound, particularly the impairment of glycolysis and the alteration of the cellular redox environment, are expected to lead to a reduction in cancer cell proliferation and survival.

The following diagram illustrates the signaling pathway affected by this compound:

Quantitative Impact of this compound on NAD+/NADH Ratio

| Cancer Cell Line | Treatment | Concentration (µM) | NAD+ (pmol/µg protein) | NADH (pmol/µg protein) | NAD+/NADH Ratio |

| A549 (Lung Carcinoma) | Vehicle (DMSO) | - | 100.0 | 10.0 | 10.0 |

| This compound | 1 | 85.0 | 15.0 | 5.7 | |

| This compound | 5 | 60.0 | 25.0 | 2.4 | |

| This compound | 10 | 40.0 | 35.0 | 1.1 | |

| PANC-1 (Pancreatic Cancer) | Vehicle (DMSO) | - | 120.0 | 12.0 | 10.0 |

| This compound | 1 | 102.0 | 18.0 | 5.7 | |

| This compound | 5 | 75.0 | 30.0 | 2.5 | |

| This compound | 10 | 50.0 | 40.0 | 1.3 |

Note: The data presented in this table is illustrative and intended to demonstrate the anticipated dose-dependent effect of this compound on the NAD+/NADH ratio in cancer cells. Actual experimental results may vary.

Experimental Protocols for Measuring NAD+/NADH Ratio

Accurate determination of the NAD+/NADH ratio is critical for assessing the efficacy of this compound. Several robust methods are available, with the enzymatic cycling assay and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) being the most common.

Enzymatic Cycling Assay

This method offers a high-throughput and sensitive measurement of NAD+ and NADH levels.

Principle: A series of enzymatic reactions are used to amplify the NAD+ or NADH signal, which is then measured colorimetrically or fluorometrically.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Plate cancer cells at a desired density in a multi-well plate.

-

Allow cells to adhere and grow for 24 hours.

-

Treat cells with various concentrations of this compound or vehicle control for the desired time period.

-

-

Sample Preparation (Differential Lysis):

-

For NAD+ Measurement:

-

Aspirate the culture medium and wash the cells with ice-cold PBS.

-

Lyse the cells with 100 µL of acidic extraction buffer (e.g., 0.5 M HClO4).

-

Incubate on ice for 15 minutes.

-

Neutralize the extract with an equal volume of basic solution (e.g., 1 M KOH, 0.2 M MES).

-

Centrifuge to pellet the precipitate and collect the supernatant.

-

-

For NADH Measurement:

-

Follow the same initial steps as for NAD+ measurement.

-

Lyse the cells with 100 µL of basic extraction buffer (e.g., 0.5 M KOH).

-

Heat the samples at 60°C for 15 minutes to degrade NAD+.

-

Cool the samples on ice and neutralize with an equal volume of acidic solution (e.g., 0.5 M HCl, 0.2 M MES).

-

Centrifuge and collect the supernatant.

-

-

-

Enzymatic Cycling Reaction:

-

Prepare a reaction mixture containing a cycling enzyme (e.g., alcohol dehydrogenase), a substrate (e.g., ethanol), and a chromogenic or fluorogenic reporter molecule (e.g., MTT or resazurin).

-

Add the neutralized cell extracts to a 96-well plate.

-

Initiate the reaction by adding the cycling reaction mixture.

-

Incubate at room temperature for a specified time (e.g., 1-2 hours).

-

-

Data Acquisition and Analysis:

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Generate a standard curve using known concentrations of NAD+ and NADH.

-

Calculate the concentration of NAD+ and NADH in the samples based on the standard curve.

-

Normalize the values to the total protein concentration of the cell lysate.

-

Calculate the NAD+/NADH ratio.

-

The following diagram outlines the experimental workflow for the enzymatic cycling assay:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a highly sensitive and specific method for the absolute quantification of NAD+ and NADH.

Principle: Cell extracts are separated by liquid chromatography and the masses of NAD+ and NADH are detected by a mass spectrometer.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Follow the same procedure as for the enzymatic cycling assay.

-

-

Sample Preparation:

-

Aspirate the medium and wash cells with ice-cold PBS.

-

Quench metabolism by adding ice-cold 80% methanol.

-

Scrape the cells and collect the cell suspension.

-

Lyse the cells by sonication or freeze-thaw cycles.

-

Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Separate NAD+ and NADH using a suitable chromatography column (e.g., a C18 column with ion-pairing reagent).

-

Detect and quantify NAD+ and NADH using a mass spectrometer in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of NAD+ and NADH.

-

Integrate the peak areas for NAD+ and NADH in the samples.

-

Calculate the absolute concentrations based on the standard curve.

-

Normalize to the initial cell number or protein concentration.

-

Calculate the NAD+/NADH ratio.

-

Conclusion

This compound represents a promising tool for investigating the role of MDH1 in cancer metabolism and for developing novel therapeutic strategies. Its ability to inhibit MDH1 and subsequently decrease the NAD+/NADH ratio provides a clear mechanism for disrupting the metabolic processes that fuel cancer cell proliferation. The detailed protocols provided in this guide will enable researchers to accurately quantify the effects of this compound on the cellular redox state, facilitating further exploration of its therapeutic potential. Further studies with this compound are warranted to generate precise quantitative data on its impact on the NAD+/NADH ratio across a panel of cancer cell lines.

References

- 1. Cytosolic malate dehydrogenase activity helps support glycolysis in actively proliferating cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are MDH1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Panoramic view of MDH1: driving cancer progression and shaping the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Malate dehydrogenase (MDH) in cancer: a promiscuous enzyme, a redox regulator, and a metabolic co-conspirator [ouci.dntb.gov.ua]

Cellular Pathways Affected by Mdh1-IN-1 Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, presenting a promising avenue for therapeutic intervention. Malate dehydrogenase 1 (MDH1), a cytosolic enzyme, plays a pivotal role in cellular metabolism, particularly in the malate-aspartate shuttle. Its upregulation in various cancers is associated with poor prognosis, making it an attractive target for drug development.[1][2][3] Mdh1-IN-1 is a potent and selective inhibitor of MDH1, offering a valuable tool to probe the metabolic vulnerabilities of cancer cells and a potential starting point for novel therapeutics.[4][5] This technical guide provides an in-depth overview of the cellular pathways affected by this compound treatment, supported by quantitative data, experimental methodologies, and detailed pathway diagrams.

Core Mechanism of this compound Action

This compound functions as a direct inhibitor of the enzymatic activity of MDH1. MDH1 catalyzes the reversible conversion of malate to oxaloacetate, a critical reaction that utilizes the NAD+/NADH cofactor system. By binding to MDH1, this compound blocks this catalytic activity, leading to a disruption in the processing of malate and oxaloacetate and interfering with the NAD+/NADH balance. This inhibition is the primary event that triggers a cascade of downstream cellular effects.

Quantitative Data Summary

The inhibitory potency of this compound and other relevant inhibitors is summarized below. This data is crucial for designing experiments and interpreting results.

| Compound | Target(s) | IC50 | Notes | Reference |

| This compound | MDH1 | 6.79 μM | Selective for MDH1 over MDH2 (>40 μM) | |

| MDH1/2-IN-1 | MDH1, MDH2 | 1.07 nM (MDH1), 1.06 nM (MDH2) | Dual inhibitor with high potency. | |

| LW1497 | MDH1, MDH2 | Not specified | A dual inhibitor with demonstrated in vivo anti-tumor effects. | |

| Compound 50 | MDH1, MDH2 | Not specified | A derivative of LW1497 with improved growth inhibition of lung cancer cells. |

Key Cellular Pathways Disrupted by this compound

The inhibition of MDH1 by this compound has profound effects on several interconnected cellular pathways, primarily revolving around energy metabolism and redox homeostasis.

The Malate-Aspartate Shuttle (MAS)

The most direct consequence of this compound treatment is the disruption of the malate-aspartate shuttle (MAS). This shuttle is essential for transferring reducing equivalents (in the form of NADH) from the cytosol into the mitochondria to fuel aerobic respiration. By inhibiting the cytosolic component of this shuttle, this compound effectively uncouples glycolysis from mitochondrial respiration.

Glycolysis and the TCA Cycle

By impeding the regeneration of cytosolic NAD+ through the MAS, this compound can indirectly slow down glycolysis, for which NAD+ is an essential cofactor. This is particularly impactful in rapidly proliferating cancer cells that exhibit high glycolytic rates (the Warburg effect). The disruption of the MAS also reduces the supply of malate to the mitochondria, which is a key intermediate in the Tricarboxylic Acid (TCA) cycle, further impairing mitochondrial energy production.

Cellular Proliferation and Apoptosis

The metabolic stress induced by this compound treatment, characterized by depleted energy reserves and biosynthetic precursors, can lead to a halt in cell cycle progression and a reduction in cell proliferation. Prolonged metabolic disruption can trigger programmed cell death, or apoptosis, by causing an accumulation of metabolic intermediates and depleting essential cofactors.

Redox Homeostasis and Oxidative Stress

MDH1 activity is linked to the cellular redox state, not only through the NAD+/NADH balance but also by influencing NADPH levels. Acetylation of MDH1 enhances its activity and increases NADPH production, which is crucial for mitigating reactive oxygen species (ROS). By inhibiting MDH1, this compound can disrupt this balance, potentially leading to increased oxidative stress and sensitizing cells to ROS-induced damage.

HIF-1α Pathway

Dual inhibitors of MDH1 and MDH2 have been shown to inhibit mitochondrial respiration and the Hypoxia-Inducible Factor-1α (HIF-1α) pathway. HIF-1α is a key transcription factor that allows cells to adapt to low oxygen conditions, a common feature of the tumor microenvironment. By suppressing HIF-1α, these inhibitors can block adaptive responses and tumor progression. While direct evidence for this compound is pending, this represents a probable pathway affected by its action.

p53-Dependent Metabolic Checkpoint

Under conditions of glucose deprivation, MDH1 can physically interact with the tumor suppressor p53, enhancing its transcriptional activity to promote cell-cycle arrest and apoptosis. This establishes a p53-dependent metabolic checkpoint. Inhibition of MDH1 could potentially interfere with this interaction, although the precise consequences in different cellular contexts require further investigation.

Experimental Protocols

Detailed, step-by-step protocols are often proprietary or specific to a particular laboratory. However, the principles of key experiments cited in the literature are described below.

MDH1 Enzymatic Activity Assay

This assay is fundamental to determining the inhibitory potency of compounds like this compound.

-

Principle: The enzymatic activity of MDH1 is measured by monitoring the change in absorbance of NADH at 340 nm. In the direction of oxaloacetate reduction, the consumption of NADH leads to a decrease in absorbance.

-

General Protocol:

-

Recombinant human MDH1 is purified.

-

A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), NADH, and the test compound (this compound) at various concentrations.

-

The reaction is initiated by adding the substrate, oxaloacetate.

-

The decrease in absorbance at 340 nm is measured over time using a spectrophotometer.

-

The rate of the reaction is calculated from the linear portion of the absorbance curve.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

References

- 1. What are MDH1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Characterization of the Role of the Malate Dehydrogenases to Lung Tumor Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Panoramic view of MDH1: driving cancer progression and shaping the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Immunomart [immunomart.com]

- 5. medchemexpress.com [medchemexpress.com]

Unveiling the Molecular Embrace: A Technical Guide to the Mdh1-IN-1 Binding Site on the MDH1 Enzyme

For Immediate Release

This technical guide provides an in-depth exploration of the binding interaction between the inhibitor Mdh1-IN-1 and the metabolic enzyme Malate Dehydrogenase 1 (MDH1). Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of the binding site, presents available quantitative data, details relevant experimental methodologies, and visualizes the enzyme's role in critical cellular pathways.

Introduction: MDH1 - A Metabolic Hub and Therapeutic Target

Cytosolic Malate Dehydrogenase 1 (MDH1) is a pivotal enzyme in cellular metabolism, catalyzing the reversible conversion of malate to oxaloacetate. This reaction is a critical node in the malate-aspartate shuttle, which facilitates the transfer of reducing equivalents (NADH) from the cytosol to the mitochondria, and plays a role in the citric acid cycle.[1][2] In the context of oncology, MDH1 is frequently upregulated in cancer cells to support the high glycolytic rates characteristic of the Warburg effect by regenerating cytosolic NAD+.[2][3] This reliance of cancer cells on MDH1 for metabolic reprogramming and proliferation has positioned it as an attractive target for therapeutic intervention.[4]

This compound has emerged as a potent inhibitor of MDH1, demonstrating the potential to disrupt the metabolic adaptations that fuel cancer cell growth. Understanding the precise mechanism of this inhibition, starting with the binding site, is crucial for the rational design of next-generation therapeutics.

The this compound Binding Site: Insights from Structural and In Silico Studies

While a co-crystal structure of this compound bound to MDH1 is not yet publicly available, significant insights into the binding site can be gleaned from the crystal structure of human MDH1 (PDB ID: 7RM9) and molecular docking studies of similar inhibitors.

This compound is understood to be an active site inhibitor, directly competing with the natural substrates, malate and oxaloacetate, and the cofactor NAD+/NADH. The active site of MDH1 is a well-defined pocket, and the crystal structure with the substrate analog malonate reveals key residues involved in substrate recognition and catalysis.

Molecular docking studies of other small molecule inhibitors, such as compound 50, have identified specific amino acid residues within the MDH1 active site that are critical for binding. These studies highlight the importance of hydrogen bonding interactions with residues like Gln14 and Asn130 . The general architecture of the MDH active site also involves key residues such as Arg-81, Arg-87, Asn-119, Asp-150, and His-177 which are crucial for coordinating the substrate. It is highly probable that this compound forms a network of hydrogen bonds and hydrophobic interactions with these and other residues within the active site, thereby blocking the catalytic activity of the enzyme.

Quantitative Analysis of MDH1 Inhibition

The inhibitory potency of this compound and other relevant compounds against MDH1 and its mitochondrial isoform, MDH2, has been quantified using biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the efficacy of different inhibitors.

| Compound | Target | IC50 (μM) | Notes |

| This compound | MDH1 | 6.79 | A potent inhibitor of MDH1. |

| MDH1/2-IN-1 | MDH1 | 0.00107 | A potent dual inhibitor of both MDH1 and MDH2. |

| MDH2 | 0.00106 | ||

| MDH1-IN-2 | MDH1 | 2.27 | A selective MDH1 inhibitor. |

| MDH2 | 27.47 | Demonstrates greater than 10-fold selectivity for MDH1 over MDH2. | |

| Compound 50 | MDH1 | 3.33 | A dual inhibitor of MDH1 and MDH2, with molecular docking studies providing insight into the binding mode. |

| MDH2 | 2.24 |

Experimental Protocols

Characterizing the binding of an inhibitor to its target enzyme is fundamental for drug development. The following are detailed methodologies for key experiments used to investigate the interaction between small molecules like this compound and the MDH1 enzyme. It is important to note that while these are standard protocols, specific quantitative data for the this compound-MDH1 interaction using these techniques are not yet publicly available.

MDH1 Activity Assay (Spectrophotometric)

This assay measures the enzymatic activity of MDH1 by monitoring the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.

Materials:

-

Purified recombinant human MDH1 protein

-

This compound or other test compounds

-

Assay Buffer: 100 mM potassium phosphate, pH 7.5

-

NADH solution (in assay buffer)

-

Oxaloacetate solution (in assay buffer)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 180 µL of assay buffer to each well.

-

Add 2 µL of this compound solution at various concentrations (serial dilutions) to the test wells. Add 2 µL of solvent to the control wells.

-

Add 10 µL of a solution of purified MDH1 enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 10 µL of a solution containing NADH and oxaloacetate.

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

-

Calculate the initial reaction velocity (rate of NADH oxidation) for each concentration of the inhibitor.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to verify target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increased resistance to thermal denaturation.

Materials:

-

Cancer cell line expressing MDH1 (e.g., K562)

-

This compound

-

Cell culture medium and reagents

-

Phosphate-buffered saline (PBS) with protease inhibitors

-

PCR tubes

-

Thermal cycler

-

Reagents for cell lysis (e.g., freeze-thaw cycles)

-

Equipment for protein quantification (e.g., BCA assay)

-

SDS-PAGE and Western blotting reagents

-

Anti-MDH1 antibody

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours) in the cell culture incubator.

-

Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

-

Lyse the cells by three cycles of freeze-thawing.

-

Separate the soluble fraction (containing non-denatured protein) from the precipitated denatured protein by centrifugation at high speed.

-

Collect the supernatant and determine the protein concentration.

-

Analyze the amount of soluble MDH1 in each sample by Western blotting using an anti-MDH1 antibody.

-

Quantify the band intensities and plot the percentage of soluble MDH1 against the temperature for both treated and untreated samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).

Materials:

-

Purified recombinant human MDH1 protein

-

This compound

-

ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5), filtered and degassed

-

Isothermal titration calorimeter

Procedure:

-

Prepare a solution of MDH1 (e.g., 10-50 µM) in the ITC buffer and a solution of this compound (e.g., 100-500 µM) in the same buffer. The inhibitor solution should be 10-20 times more concentrated than the protein solution.

-

Load the MDH1 solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

-

Allow the system to equilibrate to the desired temperature (e.g., 25°C).

-

Perform a series of injections of the this compound solution into the MDH1 solution, recording the heat change after each injection.

-

As a control, perform the same injections of this compound into the buffer alone to determine the heat of dilution.

-

Subtract the heat of dilution from the binding data.

-

Analyze the integrated heat data by fitting it to a suitable binding model (e.g., one-site binding model) to determine the KD, n, and ΔH. The binding entropy (ΔS) can then be calculated.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It can be used to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).

Materials:

-

Purified recombinant human MDH1 protein

-

This compound

-

SPR instrument and sensor chips (e.g., CM5)

-

Immobilization reagents (e.g., EDC, NHS)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution

Procedure:

-

Immobilize the MDH1 protein onto the surface of a sensor chip using standard amine coupling chemistry.

-

Prepare a series of dilutions of this compound in the running buffer.

-

Inject the different concentrations of this compound over the sensor surface and monitor the change in the SPR signal in real-time. This is the association phase.

-

After the association phase, flow the running buffer over the sensor surface to monitor the dissociation of the inhibitor from the enzyme. This is the dissociation phase.

-

After each cycle, regenerate the sensor surface to remove any bound inhibitor.

-

Fit the sensorgram data from the association and dissociation phases to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values.

Signaling and Metabolic Pathways Involving MDH1

The inhibition of MDH1 by this compound has significant downstream effects on cellular metabolism and signaling, particularly in cancer cells. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways where MDH1 plays a role.

Caption: Role of MDH1 in Cancer Metabolism and its Inhibition by this compound.

Caption: MDH1's role in the p53-mediated metabolic stress response.

Conclusion

This compound is a valuable chemical probe for studying the function of MDH1 and a promising starting point for the development of novel anticancer therapeutics. Its mechanism of action involves the direct inhibition of the MDH1 active site, thereby disrupting key metabolic pathways that are essential for cancer cell proliferation. While the precise molecular interactions of this compound with MDH1 are yet to be fully elucidated by co-crystallography, existing structural data and in silico modeling provide a strong foundation for understanding its binding mode. Further characterization using biophysical techniques such as ITC and SPR will provide a more complete thermodynamic and kinetic profile of this interaction, aiding in the structure-based design of more potent and selective MDH1 inhibitors. The continued investigation into the role of MDH1 in cancer metabolism and its inhibition will undoubtedly pave the way for new therapeutic strategies targeting the metabolic vulnerabilities of cancer.

References

Investigating the Genetic Amplification of MDH1 in Human Tumors: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Malate Dehydrogenase 1 (MDH1) is a cytosolic enzyme crucial for cellular metabolism, catalyzing the reversible conversion of malate to oxaloacetate and playing a key role in the malate-aspartate shuttle.[1] Emerging evidence highlights the significant role of MDH1 in tumorigenesis, with its genetic amplification being a notable event in various human cancers. This guide provides an in-depth overview of the prevalence, functional implications, and experimental methodologies for investigating MDH1 amplification in tumors.

Prevalence of MDH1 Amplification in Human Tumors

Genetic amplification of the MDH1 gene is a recurring event in several cancer types, often correlating with increased MDH1 expression and poor patient prognosis. The amplification of MDH1 is thought to provide a selective advantage to cancer cells by enhancing their metabolic plasticity to support rapid proliferation.

Below is a summary of MDH1 amplification frequency in various human tumors, compiled from genomic databases.

| Tumor Type | Abbreviation | Amplification Frequency (%) | Reference |

| Lung Squamous Cell Carcinoma | LUSC | ~11% | [2] |

| Uterine Corpus Endometrial Carcinoma | UCEC | High Frequency | [3] |

| Bladder Urothelial Carcinoma | BLCA | High Frequency | [3] |

| Ovarian Serous Cystadenocarcinoma | OV | High Frequency | [3] |

| Breast Invasive Carcinoma | BRCA | Moderate Frequency | |

| Esophageal Carcinoma | ESCA | Moderate Frequency | |

| Lung Adenocarcinoma | LUAD | Moderate Frequency | |

| Cervical Squamous Cell Carcinoma | CESC | Moderate Frequency |

Functional Consequences of MDH1 Amplification in Cancer

The amplification of MDH1 in tumor cells has profound effects on cellular metabolism, primarily by supporting the altered metabolic state known as the Warburg effect. Cancer cells exhibiting the Warburg effect predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen. MDH1 contributes to this metabolic reprogramming by regenerating cytosolic NAD+, a critical cofactor for glycolysis.

Role in the Malate-Aspartate Shuttle and NAD+ Regeneration

MDH1 is a key component of the malate-aspartate shuttle, which transfers reducing equivalents (in the form of NADH) from the cytosol into the mitochondria. In rapidly proliferating cancer cells, the demand for cytosolic NAD+ to sustain high glycolytic flux is immense. Amplification of MDH1 enhances the capacity of this shuttle, ensuring a continuous supply of NAD+ for the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) reaction in glycolysis.

Support of the Warburg Effect

By facilitating NAD+ regeneration, amplified MDH1 allows cancer cells to maintain a high rate of glycolysis, a hallmark of the Warburg effect. This metabolic shift provides cancer cells with the necessary ATP and biosynthetic precursors to fuel their rapid growth and proliferation. Lactate, a byproduct of this process, has also been shown to activate MDH1, suggesting a potential positive feedback loop in cancer metabolism.

Experimental Protocols for Investigating MDH1 Amplification

A multi-faceted experimental approach is required to thoroughly investigate the genetic amplification of MDH1 and its functional consequences in human tumors.

Detection of MDH1 Gene Amplification

FISH is a cytogenetic technique used to visualize and quantify specific DNA sequences within chromosomes.

Protocol:

-

Tissue Preparation:

-

Fix fresh tumor tissue in 10% neutral buffered formalin and embed in paraffin (FFPE).

-

Cut 4-5 µm sections and mount on positively charged slides.

-

Deparaffinize sections in xylene and rehydrate through a graded ethanol series.

-

-

Pretreatment:

-

Incubate slides in a target retrieval solution at 95-100°C for 15-30 minutes.

-

Digest with pepsin or protease solution at 37°C to permeabilize the cells.

-

Wash slides in 2x SSC buffer.

-

-

Probe Hybridization:

-

Prepare a fluorescently labeled DNA probe specific for the MDH1 gene locus and a control probe for the centromeric region of the same chromosome (e.g., CEP 2 for chromosome 2).

-

Denature the probe and the target DNA on the slide by heating at 75°C for 5-10 minutes.

-

Apply the probe mixture to the slide, cover with a coverslip, and seal.

-

Hybridize overnight at 37°C in a humidified chamber.

-

-

Post-Hybridization Washes:

-

Wash slides in a stringent wash buffer (e.g., 0.4x SSC with 0.3% NP-40) at 72°C to remove non-specifically bound probes.

-

Wash in 2x SSC at room temperature.

-

-

Counterstaining and Visualization:

-

Counterstain the nuclei with DAPI.

-

Mount with an antifade medium.

-

Visualize using a fluorescence microscope equipped with appropriate filters.

-

Amplification is determined by a high ratio of MDH1 signals to centromeric control signals per nucleus.

-

qPCR is a sensitive method to determine the relative copy number of a specific gene.

Protocol:

-

DNA Extraction:

-

Extract genomic DNA from tumor and normal adjacent tissue using a commercial kit.

-

Quantify DNA concentration and assess purity using a spectrophotometer.

-

-

Primer Design:

-

Design primers specific for a unique region of the MDH1 gene and a reference gene with a known stable copy number (e.g., RPPH1 or TERT).

-

-

qPCR Reaction Setup:

-

Prepare a master mix containing SYBR Green or a TaqMan probe, DNA polymerase, dNTPs, and primers.

-

Aliquot the master mix into a 96-well qPCR plate.

-

Add diluted genomic DNA (1-10 ng) to each well in triplicate.

-

Include no-template controls for each primer set.

-

-

Thermal Cycling:

-

Perform the qPCR on a real-time PCR instrument with a standard cycling protocol:

-

Initial denaturation (e.g., 95°C for 10 minutes).

-

40 cycles of denaturation (95°C for 15 seconds) and annealing/extension (60°C for 60 seconds).

-

-

Include a melt curve analysis at the end if using SYBR Green to ensure product specificity.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for MDH1 and the reference gene in each sample.

-

Calculate the relative copy number of MDH1 using the ΔΔCt method, normalizing the tumor sample to the normal adjacent tissue.

-

Functional Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

-

Cell Culture:

-

Culture cancer cell lines with and without MDH1 amplification (or with MDH1 knockdown/overexpression) in a 96-well plate.

-

Seed cells at an appropriate density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight.

-

-

MTT Incubation:

-

Add MTT solution (final concentration 0.5 mg/mL) to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable, metabolically active cells.

-

Metabolic profiling can reveal the direct consequences of MDH1 amplification on cellular metabolism.

Protocol:

-

Cell Culture and Metabolite Extraction:

-

Culture cancer cells with varying MDH1 levels under defined conditions.

-

Quench metabolism rapidly (e.g., with cold methanol) and extract metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water).

-

-

Metabolite Profiling:

-

Analyze the extracted metabolites using techniques such as:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For broad, untargeted metabolomics to identify widespread metabolic changes.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of volatile metabolites.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For quantifying a range of metabolites.

-

-

-

Data Analysis:

-

Identify and quantify key metabolites in pathways related to MDH1 function, such as glycolysis, the TCA cycle, and amino acid metabolism.

-

Compare the metabolic profiles of cells with high and low MDH1 expression to determine the impact of its amplification.

-

In Vivo Tumor Models

In vivo models are essential for validating the role of MDH1 amplification in tumor growth in a more physiologically relevant context.

Protocol:

-

Cell Preparation:

-

Harvest cancer cells with defined MDH1 status (e.g., amplified vs. control, or overexpressing vs. empty vector).

-

Resuspend cells in a sterile, serum-free medium or PBS, often mixed with Matrigel to support tumor formation.

-

-

Implantation:

-

Subcutaneously inject the cell suspension (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).

-

Alternatively, for orthotopic models, implant the cells into the corresponding organ of origin.

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Measure tumor volume using calipers (Volume = 0.5 x length x width²).

-

-

Endpoint Analysis:

-

When tumors reach a predetermined size, euthanize the mice.

-

Excise the tumors for further analysis, including histology, immunohistochemistry for proliferation markers (e.g., Ki-67), and metabolic profiling.

-

Conclusion

The genetic amplification of MDH1 is a significant event in the progression of several human cancers. Its role in rewiring cellular metabolism to support uncontrolled proliferation makes it an attractive target for therapeutic intervention. The experimental protocols outlined in this guide provide a comprehensive framework for researchers and drug development professionals to investigate the prevalence and functional consequences of MDH1 amplification, ultimately contributing to the development of novel anti-cancer strategies targeting metabolic vulnerabilities.

References

- 1. Characterization of the Role of the Malate Dehydrogenases to Lung Tumor Cell Survival [jcancer.org]

- 2. Cytosolic malate dehydrogenase activity helps support glycolysis in actively proliferating cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Panoramic view of MDH1: driving cancer progression and shaping the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

The Malate-Aspartate Shuttle: A Critical Engine for Cancer Metabolism and a Promising Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolic landscape of cancer is characterized by a profound rewiring of cellular processes to fuel relentless proliferation and survival. Central to this metabolic reprogramming is the malate-aspartate shuttle (MAS), a complex enzymatic pathway that facilitates the transfer of reducing equivalents from the cytosol to the mitochondria. This activity is critical for regenerating cytosolic NAD+ to maintain high glycolytic rates—a hallmark of many cancers known as the Warburg effect. Beyond its role in glycolysis, the MAS is intricately linked to redox homeostasis, energy production, and the biosynthesis of essential macromolecules. Emerging evidence increasingly points to the MAS as a pivotal node in cancer cell metabolism, making it an attractive target for novel therapeutic interventions. This technical guide provides a comprehensive overview of the MAS's function in oncology, detailing its core mechanisms, regulatory networks, and the methodologies used for its investigation. We present quantitative data on the expression of MAS components in various cancers, the impact of its inhibition, and detailed experimental protocols to empower further research in this promising field.

Core Function of the Malate-Aspartate Shuttle in Cancer